2,8-Dimethylnon-3-en-5-one
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Overview
Description
2,8-Dimethylnon-3-en-5-one is an organic compound characterized by its unique structure, which includes a nonane backbone with methyl groups at the 2nd and 8th positions, and a double bond at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide under controlled conditions can yield the desired compound . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0-10°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as Raney nickel or palladium on carbon are often used to facilitate the hydrogenation of precursor compounds . These reactions are conducted at room temperature or slightly elevated temperatures, depending on the specific catalyst and solvent used.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylnon-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,8-Dimethylnon-3-en-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mechanism of Action
The mechanism by which 2,8-Dimethylnon-3-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The exact pathways and interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylnon-5-en-3-one: Shares a similar structure but differs in the position of the double bond and methyl groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another related compound with variations in the functional groups and positions.
Uniqueness
2,8-Dimethylnon-3-en-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
63468-04-2 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,8-dimethylnon-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-9(2)5-7-11(12)8-6-10(3)4/h5,7,9-10H,6,8H2,1-4H3 |
InChI Key |
KDEJDAUELNCHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C=CC(C)C |
Origin of Product |
United States |
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